
Tarafenacin
Structure
3D Structure
Propriétés
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N2O2/c22-15-2-1-3-16(10-15)27(11-13-8-17(23)20(25)18(24)9-13)21(28)29-19-12-26-6-4-14(19)5-7-26/h1-3,8-10,14,19H,4-7,11-12H2/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZDMXYRRQJIBJ-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319099 | |
Record name | Tarafenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385367-47-5 | |
Record name | Tarafenacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=385367-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tarafenacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385367475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tarafenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TARAFENACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDV98UN52Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Description
Contextualization within Muscarinic Receptor Antagonists Research
Muscarinic receptor antagonists are a class of pharmacological agents that inhibit the action of acetylcholine (B1216132) at muscarinic receptors, playing a crucial role in various physiological processes, including bladder function ontosight.ai. Their application in managing overactive bladder syndrome has been a cornerstone of pharmacotherapy for decades researchgate.netnih.gov.
Historical Development of Antimuscarinics in Overactive Bladder (OAB) Treatment
The pharmacological management of overactive bladder symptoms, characterized by urgency, frequency, and nocturia, has long relied on antimuscarinic agents uow.edu.auscielo.br. The initial Food and Drug Administration (FDA) approval for an antimuscarinic in OAB treatment dates back to 1975 with oxybutynin (B1027) immediate release researchgate.net. Oxybutynin was widely considered a first-line therapy due to its efficacy wikipedia.orgmedscape.com.
However, early antimuscarinic agents, such as oxybutynin, were associated with treatment-limiting systemic adverse effects, including dry mouth, constipation, and blurred vision, which restricted their long-term usefulness medscape.comnih.gov. This necessitated the development of new agents with improved tolerability profiles nih.gov. Subsequently, drugs like tolterodine (B1663597) emerged as alternatives, demonstrating improved tolerability compared to oxybutynin while maintaining therapeutic efficacy medscape.comnih.gov. Despite the introduction of newer drug classes, antimuscarinics continue to be the most widely prescribed pharmacological treatment for OAB researchgate.netnih.govscielo.br.
Evolution of Receptor Selectivity in Antimuscarinic Agent Development
The understanding of muscarinic receptors has evolved, leading to the identification of five distinct subtypes: M1, M2, M3, M4, and M5 openaccessjournals.com. Research has established that M3 muscarinic receptors are primarily responsible for mediating detrusor muscle contraction in the bladder openaccessjournals.com. The systemic adverse effects of earlier antimuscarinic agents were largely attributed to their lack of specificity for bladder M3 receptors and their indiscriminate blockade of other muscarinic receptor subtypes (M1, M2, M4, and M5) in various organ systems openaccessjournals.com.
This understanding spurred efforts to develop agents with improved receptor selectivity, aiming to target bladder M3 receptors more specifically while minimizing effects on muscarinic receptors in other tissues, such as salivary glands or the heart nih.govopenaccessjournals.com. Tolterodine and darifenacin (B195073) were among the drugs developed with some degree of bladder selectivity in animal models, with tolterodine's bladder selectivity later confirmed in clinical studies nih.gov. Darifenacin, for instance, demonstrates M3 receptor selectivity, although it is not exclusively M3 specific openaccessjournals.com. Fesoterodine is also recognized as an M3-preferring antagonist ics.org. This evolution highlights a continuous drive towards more targeted pharmacological interventions to enhance the therapeutic index of antimuscarinic agents.
Significance of Tarafenacin in Contemporary Pharmacological Research
This compound, also known by its identifier SVT-40776, represents a novel compound in the ongoing research and development of muscarinic receptor antagonists ontosight.aincats.io. Its significance lies in its potential to advance the pharmacological management of overactive bladder syndrome by addressing existing limitations.
Addressing Unmet Needs in Overactive Bladder Syndrome Management
Despite the efficacy of existing antimuscarinic therapies, their systemic adverse effects often lead to poor patient adherence and discontinuation of treatment researchgate.net. There remains an unmet need for agents that can effectively manage OAB symptoms with an improved tolerability profile researchgate.netnih.gov. This compound is being investigated for its potential therapeutic effects in overactive bladder and other urinary disorders, specifically aiming to reduce the frequency of contractions and alleviate symptoms of urgency and frequency by blocking muscarinic receptors in the bladder ontosight.ai. Its development focuses on improving tolerability compared to conventional anticholinergic agents einj.org.
Advancements in Therapeutic Profile Compared to Predecessor Compounds
This compound is a novel quinuclidine (B89598) derivative classified as a muscarinic M3 receptor antagonist dovepress.comapexbt.comspringer.com. Preclinical studies indicate that this compound possesses a high binding affinity for the human muscarinic M3 receptor and exhibits significant selectivity for bladder smooth muscle cells guoncologynow.com. A key advancement in this compound's therapeutic profile is its superior selectivity for the M3 receptor over the M2 receptor, showing a 203-fold selectivity (or 200 times greater selectivity) in some studies einj.orgapexbt.com. This high M3 selectivity is crucial because M3 receptors are primarily responsible for bladder contractions, while M2 receptors are more prevalent in other tissues, including the heart openaccessjournals.comapexbt.com.
Furthermore, this compound has demonstrated a favorable selectivity index between bladder and submandibular gland tissues, indicating a less pronounced inhibitory effect on M3 activation in the submandibular gland (associated with dry mouth) compared to its effect in the bladder dovepress.com. This is quantified by a 199-fold urinary affinity against cardiac affinity apexbt.com. In in vitro studies using mouse isolated bladder, this compound reduced the maximum carbachol (B1668302) response at concentrations of 10nM and 100nM. In contrast, in mouse atrial preparations, this compound only slightly attenuated the effects on heart rate caused by carbachol at comparable concentrations apexbt.com. In a guinea pig model, this compound significantly altered bladder contraction amplitude and inhibited spontaneous bladder contractions at a dose of 17.1 nmol/kg apexbt.com. These findings suggest a more targeted action on the bladder, which could translate into a more favorable tolerability profile by minimizing off-target effects in other organs.
This compound Selectivity Data apexbt.com
Selectivity Parameter | Value |
M3 vs M2 Receptor Selectivity | 203-fold |
Urinary vs Cardiac Affinity | 199-fold |
Mechanistic Pharmacology of Tarafenacin
Molecular Mechanisms of Action
Impact on Cholinergic Control of Detrusor Muscle
Tarafenacin functions as a highly selective antagonist of the M3 muscarinic receptor subtype wikipedia.orgwikipedia.orgmims.commims.commims.com. This selectivity is a key aspect of its pharmacological profile, demonstrating a significantly higher affinity for M3 receptors compared to other muscarinic receptor subtypes, such as M2 wikipedia.orgwikipedia.orgmims.commims.com. Specifically, this compound exhibits a Ki value of 0.19 nM for the M3 receptor, demonstrating approximately 200-fold selectivity over the M2 receptor wikipedia.orgwikipedia.orgmims.commims.com. This pronounced selectivity is crucial as M3 receptors are predominantly responsible for mediating the contraction of the detrusor muscle in the urinary bladder bidd.groupnih.gov.
In in vitro studies, this compound has demonstrated superior potency in inhibiting carbachol-induced bladder contractions when compared to other anticholinergic agents wikipedia.orgwikipedia.orgmims.com. Notably, this inhibition of bladder contractions occurs without significantly affecting atrial contractions over the same concentration range, indicating a high degree of urinary versus cardiac selectivity, reported to be 199-fold wikipedia.orgwikipedia.orgmims.commims.com. This selective action on bladder M3 receptors helps to reduce the excitatory cholinergic drive to the detrusor muscle, which is mediated by acetylcholine (B1216132) released from parasympathetic nerves indiamart.com.
Table 1: this compound Receptor Selectivity and Functional Potency
Receptor/Tissue Target | Ki Value (nM) / Selectivity (Fold) | Effect | Reference |
M3 Muscarinic Receptor | 0.19 nM | High affinity antagonism | wikipedia.orgwikipedia.orgmims.com |
M3 vs M2 Receptor | ~200-fold selectivity over M2 | Selective antagonism | wikipedia.orgwikipedia.orgmims.commims.com |
Urinary vs Cardiac | 199-fold selectivity | High urinary specificity | wikipedia.orgwikipedia.orgmims.commims.com |
M5 mAChR | 0.4 nM (higher affinity than solifenacin) | High binding affinity | wikipedia.orgmims.com |
Influence on Bladder Afferent Nerve Pathways
Beyond its direct effects on the detrusor muscle, antimuscarinic agents, including this compound, are understood to influence bladder afferent sensory pathways indiamart.commims.com. The bladder's sensory input is transmitted to the central nervous system via afferent nerve fibers, which play a critical role in regulating normal bladder function and contributing to symptoms in pathophysiological conditions like OAB guidetopharmacology.orgalfa-chemistry.com. Experimental evidence suggests that antimuscarinic drugs can decrease the activity of both C- and Aδ-fibers originating from the bladder, particularly during the bladder storage phase indiamart.comuni.lu. These afferent nerves, especially those located in the lamina propria beneath the urothelium, are essential for transmitting sensory information related to bladder filling and urgency alfa-chemistry.com. By modulating the activity of these afferent pathways, this compound may contribute to the alleviation of OAB symptoms by reducing abnormal sensory signaling from the bladder indiamart.comalfa-chemistry.com.
Downstream Cellular and Physiological Effects
The antagonism of M3 muscarinic receptors by this compound leads to a cascade of downstream cellular and physiological effects that collectively contribute to its therapeutic action in the bladder.
Detrusor Muscle Relaxation Mechanisms
The contraction of detrusor smooth muscle is primarily driven by an increase in intracellular calcium ions (Ca2+) flybase.org. Acetylcholine, acting on M3 muscarinic receptors, activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) researchgate.net. IP3 then triggers the release of Ca2+ from the sarcoplasmic reticulum, increasing intracellular Ca2+ levels flybase.orgresearchgate.net. This rise in Ca2+ binds to calmodulin, forming a Ca2+-calmodulin complex that activates myosin light chain kinase (MLCK) researchgate.net. MLCK phosphorylates myosin light chains, leading to the interaction of actin and myosin filaments and subsequent muscle contraction flybase.orgresearchgate.net.
This compound, by blocking the M3 receptors, interrupts this signaling pathway. This blockade leads to a reduction in IP3 production, a subsequent decrease in intracellular Ca2+ levels, and consequently, a diminished activation of MLCK researchgate.net. The detrusor muscle relaxes as a result of this reduced phosphorylation of myosin light chains, allowing the bladder to accommodate larger volumes of urine during the filling phase bidd.groupflybase.orgresearchgate.net. The balance between MLCK and myosin light chain phosphatase (MLCP) is critical in regulating the intracellular calcium-contractile force relationship, and this compound's action shifts this balance towards relaxation flybase.org.
Bladder Contraction Frequency Reduction
The pharmacological actions of this compound translate into a significant reduction in bladder contraction frequency. In in vivo models, such as guinea pigs, this compound has been shown to inhibit spontaneous bladder contractions even at very low doses wikipedia.orgwikipedia.orgmims.com. For instance, a dose of 6.97 µg/kg intravenously inhibited 25% of spontaneous bladder contractions without affecting arterial blood pressure in guinea pigs wikipedia.orgmims.com. Similarly, a dose of 17.1 nmol/kg significantly altered bladder contraction amplitude and inhibited 25% of spontaneous bladder contractions wikipedia.org.
Clinical studies have further supported these in vivo findings. In a phase 2b study involving patients with overactive bladder, this compound at a daily dose of 0.4 mg demonstrated a statistically significant decrease in the mean number of micturitions per 24 hours from baseline over a 12-week period, compared to placebo. This reduction in micturition frequency highlights this compound's physiological effect in improving bladder storage function by mitigating involuntary detrusor activity nih.govresearchgate.net.
Table 2: In Vivo Effects of this compound on Bladder Contractions
Model | Dose (Route) | Effect on Spontaneous Bladder Contractions | Reference |
Guinea Pig | 6.97 µg/kg (i.v.) | 25% inhibition, no effect on arterial blood pressure | wikipedia.orgmims.com |
Guinea Pig | 17.1 nmol/kg | 25% inhibition, significant change in amplitude | wikipedia.org |
Table 3: Clinical Impact of this compound on Micturition Frequency
Study Phase | Dosage (Daily) | Change in Micturitions per 24h (Mean Decrease) | Statistical Significance vs. Placebo | Reference |
Phase 2b | 0.4 mg | -2.43 ± 2.21 times per day | p = 0.033 |
Preclinical Research and Development of Tarafenacin
In Vitro Pharmacological Characterization
In vitro studies provide fundamental insights into a drug's molecular targets and its effects on isolated biological systems.
Receptor binding assays are crucial for determining a compound's affinity and selectivity for specific receptors. Tarafenacin (SVT-40776) has been characterized as a highly selective antagonist of the M3 muscarinic receptor. It exhibits a Ki value of 0.19 nM for the M3 receptor and demonstrates approximately 200-fold selectivity over the M2 receptor. medchemexpress.com Furthermore, this compound shows a higher binding affinity to the M5 muscarinic acetylcholine (B1216132) receptor (mAChR) with a Kd of 0.4 nM, in comparison to solifenacin, which has a Kd of 31 nM for the same receptor. medchemexpress.com
Table 1: this compound Receptor Binding Affinity and Selectivity
Receptor Subtype | Binding Affinity (Ki/Kd) | Selectivity Ratio (vs. M2) |
M3 mAChR | 0.19 nM (Ki) | ~200-fold |
M5 mAChR | 0.4 nM (Kd) | N/A |
M2 mAChR | N/A | 1-fold (reference) |
Functional assays on isolated tissues are used to assess the physiological effects of a compound. In studies involving isolated tissues, this compound demonstrated potent inhibition of carbachol-induced bladder contractions. Notably, this inhibitory effect on bladder contractions occurred without affecting atrial contractions over the same range of concentrations. medchemexpress.com This indicates a significant functional selectivity for bladder tissues over cardiac tissues, with this compound exhibiting a urinary versus cardiac selectivity of 199-fold. medchemexpress.com
Table 2: this compound Functional Selectivity in Isolated Tissues
Tissue Type | Functional Effect | Selectivity (Urinary vs. Cardiac) |
Bladder (isolated) | Potent inhibition of carbachol-induced contractions | 199-fold |
Atrial (isolated) | No effect on contractions | N/A |
Receptor Binding Assays
In Vivo Animal Model Studies
In vivo animal model studies are conducted to evaluate the efficacy and pharmacodynamic effects of a compound within a living organism, often mimicking human disease conditions.
This compound has been evaluated in animal models relevant to overactive bladder. In a guinea pig in vivo model, SVT-40776 (this compound) was shown to inhibit 25% of spontaneous bladder contractions at a very low intravenous dose of 6.97 µg.kg-1. This inhibitory effect on bladder contractions was observed without any impact on arterial blood pressure. medchemexpress.com Additionally, in a mouse model, the drug demonstrated functional selectivity for bladder tissues over atrial tissues, consistent with its in vitro profile, exhibiting a 200-fold selectivity. nih.gov
In preclinical models, pharmacodynamic endpoints are crucial for understanding how a drug affects its target and the resulting physiological responses. For this compound, the observed inhibition of spontaneous bladder contractions in the guinea pig model and the functional selectivity for bladder over atrial tissues in the mouse model serve as key pharmacodynamic indicators. medchemexpress.comnih.gov These findings directly reflect the compound's ability to modulate detrusor muscle activity, which is the primary mechanism targeted for overactive bladder treatment. Preclinical studies aim to establish a clear link between the pharmacological mechanism and physiological outcomes, informing subsequent clinical development. appliedclinicaltrialsonline.comnih.gov
Efficacy in Relevant Disease Models (e.g., Overactive Bladder)
Translational Research Paradigms
Translational research bridges the gap between basic scientific discoveries and their application in clinical practice. frontiersin.orgcurtin.edu.au The preclinical findings for this compound, demonstrating its potent and selective antagonism of M3 muscarinic receptors and its efficacy in animal models of bladder overactivity, have directly informed its progression into clinical trials. ontosight.ainih.govresearchgate.netfirstwordpharma.compatsnap.comnih.govtandfonline.com The consistent demonstration of bladder selectivity in both in vitro and in vivo preclinical studies provided a strong rationale for investigating this compound as a potential treatment for overactive bladder in humans, aiming to achieve therapeutic benefits with minimized systemic effects. This progression exemplifies a translational research paradigm where preclinical data guides and supports the rationale for clinical development.
Clinical Development and Efficacy Research
Phase I Clinical Studies
Phase I clinical studies are crucial for the initial evaluation of an investigational product in humans, focusing on fundamental aspects such as how the compound is handled by the body and its early effects. worldwide.comeuropa.eu
Early Human Safety and Tolerability Assessment
In early human clinical trials, Tarafenacin was evaluated for its safety and tolerability. These Phase I studies involved both healthy young and elderly volunteers. The compound was found to be safe and well-tolerated in these initial assessments. firstwordpharma.com The primary objective of these studies typically involves determining the tolerability of the dose range intended for subsequent clinical evaluations and understanding the general nature of expected responses. europa.eu
Initial Pharmacodynamic Observations
Initial pharmacodynamic observations in early development indicated that this compound exhibits high selectivity for the human M3 muscarinic receptor subtype over the M2 subtype. ics.org This selectivity is a key characteristic, as it is predicted to contribute to a favorable cardiovascular profile, distinguishing it from some other antimuscarinic agents. ics.org
Phase II Clinical Studies
Phase II clinical studies aim to further evaluate the efficacy of a drug for a specific indication, determine the optimal dosage, and continue to assess its tolerability in a larger patient population. nih.gov
Dose-Response Relationship Elucidation
A multicenter, placebo-controlled, randomized, double-blind Phase IIb study was conducted to evaluate the dose-response relationship of this compound in patients with OAB. nih.govresearchgate.net This study assessed daily doses of 0.2 mg and 0.4 mg of this compound over a 12-week period. nih.govresearchgate.net The results confirmed an expected dose-response relationship for this compound, with the 0.4 mg dose demonstrating a statistically significant effect compared to placebo. firstwordpharma.comnih.govresearchgate.net
Efficacy Endpoints Evaluation
The efficacy of this compound was evaluated based on changes in various OAB symptoms, with a primary focus on objective measures derived from patient diaries. nih.govresearchgate.net
The primary objective of the Phase IIb study was to compare the mean changes in the number of micturitions per 24 hours from baseline to 12 weeks after treatment between the this compound groups and the placebo group. nih.govresearchgate.net
The study results demonstrated a decrease in the number of micturitions per 24 hours from baseline to 12 weeks across all groups. The mean decrease in the this compound 0.4 mg group was statistically significantly higher compared to the placebo group. nih.govresearchgate.net The 0.2 mg group also showed a decrease, though it was not statistically significant when compared to placebo. nih.govresearchgate.net
Mean Change in Micturitions per 24 Hours (Baseline to Week 12) nih.govresearchgate.net
Treatment Group | Mean Decrease (± SD) | p-value (vs. Placebo) |
This compound 0.4 mg | -2.43 ± 2.21 | 0.033 |
This compound 0.2 mg | -1.92 ± 2.45 | 0.393 |
Placebo | -1.77 ± 2.95 | - |
SD: Standard Deviation
These findings indicated that this compound 0.4 mg effectively decreased the number of micturitions in patients with OAB after 12 weeks of treatment compared to placebo. nih.govresearchgate.net
Impact on Urinary Urgency Episodes
Clinical trials have investigated the effect of this compound on urinary urgency episodes in patients with OAB. In a multicenter, placebo-controlled, randomized, double-blind Phase 2b study, adult patients with OAB experiencing an average of six or more urgency episodes per three days were enrolled nih.gov. While the study's primary objective focused on reducing micturitions, it also assessed changes in urgency episodes. Results indicated that there were no statistically significant differences in the mean change of urgency episodes per 24 hours among the this compound 0.2 mg, this compound 0.4 mg, and placebo groups over 12 weeks nih.gov. However, earlier Phase IIb trials had reported promising results in secondary endpoints, including urinary urgency episodes firstwordpharma.com.
Decrease in Urinary Incontinence Episodes
This compound has been evaluated for its ability to decrease urinary incontinence episodes. A Phase 2b randomized controlled trial (RCT) involving daily doses of 0.2 mg and 0.4 mg of this compound for OAB treatment found that the 0.4 mg dose decreased the incidence of urinary incontinence after 12 weeks of treatment nih.gov. This suggests a positive impact on reducing incontinence episodes, particularly at the higher dose studied.
Improvement in Voided Volume
Improvements in voided volume have also been a focus of this compound's clinical development. In the Phase IIb clinical trial, promising results were obtained for secondary endpoints, including the volume voided per micturition firstwordpharma.com. While the primary endpoint of a Phase 2b study was the mean change in the number of micturitions per 24 hours, the study also listed the mean changes in urinary volume per micturition as a key efficacy parameter ics.orgnih.gov.
Tolerability Profile Assessment
The tolerability profile of this compound has been assessed across its clinical development. In Phase I clinical trials, this compound was found to be well tolerated in both healthy young and elderly volunteers firstwordpharma.com. Subsequent Phase II clinical trials in OAB patients also indicated an excellent tolerability profile firstwordpharma.com. A multicenter, placebo-controlled, randomized, double-blind Phase 2b study concluded that both 0.2 mg and 0.4 mg dose levels of this compound were well tolerated over 12 weeks nih.gov. This assessment included monitoring for common antimuscarinic effects, with reported low incidence of constipation firstwordpharma.com.
Multi-center, Randomized, Double-blind, Placebo-controlled Trial Designs
This compound's clinical development has largely utilized multi-center, randomized, double-blind, placebo-controlled trial designs to rigorously evaluate its efficacy and tolerability. A notable example is the Phase 2b study designed to compare the efficacy and tolerability of this compound 0.2 mg and 0.4 mg to placebo, administered daily for three months in patients with Overactive Bladder nih.govpatsnap.com. This study enrolled adult patients with OAB for at least six months, with specific criteria for micturition and urgency/incontinence episodes nih.gov. The primary objective was to compare the mean changes in the number of micturitions per 24 hours between the this compound groups and the placebo group from baseline to 12 weeks post-treatment nih.gov. Such designs are crucial for minimizing bias and establishing the true effect of the investigational drug tandfonline.comuroschool.gr.
Phase III and Subsequent Clinical Development
Following encouraging results from Phase II clinical trials, including a successful Phase IIb trial, the development of this compound was planned to advance to Phase III firstwordpharma.combiocat.cat. Laboratorios SALVAT and Kwang Dong Pharmaceutical Co. Ltd. announced the successful completion of the Phase IIb trial in 2013, which paved the way for moving forward to Phase III studies for patients with Overactive Bladder syndrome firstwordpharma.com. SALVAT initiated the design of Phase III trials and discussions with potential regional partners for global development after the completion of the Phase IIb study firstwordpharma.com.
Confirmation of Efficacy and Safety in Larger Populations
The progression to Phase III clinical development aims to confirm the efficacy and safety of this compound in larger patient populations tandfonline.com. While specific detailed results from completed Phase III trials for this compound were not extensively available in the provided search results, the general objective of Phase III trials is to gather more comprehensive data on the drug's effectiveness and to monitor for any less common side effects in a broader and more diverse group of patients tandfonline.com. The successful completion of Phase II trials and the decision to move to Phase III indicate an expectation of confirming the positive efficacy and tolerability profiles observed in earlier phases within these larger cohorts firstwordpharma.combiocat.cat.
Long-term Efficacy and Tolerability Studies
Research into the long-term efficacy and tolerability of this compound has primarily focused on its application in the treatment of overactive bladder (OAB). A significant multicenter, placebo-controlled, randomized, double-blind, phase 2b study provided key insights into the compound's performance over a 12-week period. This study aimed to evaluate the dose-response relationship of this compound for efficacy and tolerability in patients with OAB. nih.gov
Detailed Research Findings
The phase 2b study enrolled adult patients diagnosed with OAB for at least six months, characterized by an average of eight or more micturitions per day and either three or more incontinence episodes or a total of six or more urgency episodes over three days. A total of 235 patients were randomized from 334 screened individuals. Patients were assigned to receive either this compound 0.2 mg, this compound 0.4 mg, or a placebo daily for 12 weeks. nih.gov
The primary objective of the study was to compare the mean changes in the number of micturitions per 24 hours between the this compound groups and the placebo group from baseline to 12 weeks post-treatment. The results demonstrated a statistically significant reduction in the number of micturitions per 24 hours for the this compound 0.4 mg group compared to placebo. Specifically, the mean decrease in micturitions per 24 hours was -2.43 ± 2.21 times per day in the this compound 0.4 mg group (p = 0.033), which was statistically higher than the placebo group's decrease of -1.77 ± 2.95 times per day. The this compound 0.2 mg group showed a mean decrease of -1.92 ± 2.45 times per day, which was not statistically significant when compared to placebo (p = 0.393). nih.gov
Regarding other efficacy endpoints, the study found no statistically significant differences in the mean change of urgency episodes per 24 hours among the three groups. nih.gov
In terms of tolerability over the 12-week study period, both this compound dose levels were reported as well tolerated. The most frequently observed adverse event was dry mouth. Importantly, there were no significant differences in the incidence of blurred vision or constipation when compared with the placebo group. nih.gov
While this 12-week study provides valuable data on the short-to-medium-term efficacy and tolerability of this compound, ongoing research and further clinical trials are necessary to fully elucidate its long-term therapeutic potential and comprehensive tolerability profile in patients requiring extended treatment for OAB. ontosight.ai
Data Tables
The table below summarizes the efficacy findings from the 12-week phase 2b study, focusing on the mean change in micturitions per 24 hours.
Group | Mean Decrease in Micturitions per 24h (± SD) | p-value vs. Placebo |
This compound 0.4 mg | -2.43 ± 2.21 | 0.033 |
This compound 0.2 mg | -1.92 ± 2.45 | 0.393 |
Placebo | -1.77 ± 2.95 | - |
Comparative Pharmacological Research
Comparison with Other Antimuscarinic Agents
Antimuscarinic agents are a cornerstone in the pharmacological management of OAB, primarily by inhibiting the binding of acetylcholine (B1216132) to muscarinic receptors in the detrusor muscle, thereby suppressing involuntary bladder contractions. wikipedia.org
Receptor Selectivity Profiles of Comparator Drugs
Tarafenacin exhibits high selectivity for the M3 muscarinic receptor subtype over the M2 receptor, demonstrating a 203-fold selectivity for M3 over M2. Its M3 receptor binding affinity is characterized by a Ki value of 0.19 nM. mims.comuni.lu This selectivity is a key aspect when comparing it to other antimuscarinic agents, which display varying degrees of receptor subtype affinity.
The table below summarizes the reported receptor selectivity profiles of this compound and other commonly used antimuscarinic agents:
Compound Name | Primary Selectivity | Key Characteristics | Source |
This compound | M3 > M2 (203-fold) | High M3 selectivity. mims.comuni.lu | mims.comuni.lu |
Darifenacin (B195073) | M3 > M1, M2, M4, M5 | Exhibits 9- to 59-fold greater affinity for M3. wikipedia.orgmims.commims.commims.comfishersci.cawikipedia.org | wikipedia.orgmims.commims.commims.comfishersci.cawikipedia.org |
Solifenacin | M3 > M1, M2, M4 | Higher M3 selectivity; modest over M2, marginal over M1. wikipedia.orgwikipedia.orgbidd.group Functional selectivity for bladder over salivary glands (3.7-6.5-fold). nih.gov | wikipedia.orgwikipedia.orgbidd.groupnih.gov |
Oxybutynin (B1027) | M1, M3, M4 | Shows selectivity for M1, M3, and M4 receptors. wikipedia.orgwikipedia.orgnih.govuni.luguidetoimmunopharmacology.org | wikipedia.orgwikipedia.orgnih.govuni.luguidetoimmunopharmacology.org |
Tolterodine (B1663597) | Relatively Nonselective | High specificity for muscarinic receptors but generally nonselective among subtypes. wikipedia.orgwikipedia.orgwikipedia.org | wikipedia.orgwikipedia.orgwikipedia.org |
Fesoterodine | Nonselective | Essentially does not discriminate between the five muscarinic subtypes. wikipedia.org | wikipedia.org |
Propiverine | Relatively Nonselective | Relatively nonselective to muscarinic receptor subtypes. wikipedia.orgwikipedia.org | wikipedia.orgwikipedia.org |
Trospium | Nonselective | Essentially does not discriminate between the five muscarinic subtypes. wikipedia.org | wikipedia.org |
Efficacy Comparisons Across Clinical Endpoints
Antimuscarinic drugs are generally recognized for their efficacy in improving OAB symptoms, including urgency, frequency, and urge incontinence. wikipedia.orgmims.comnih.gov
In a randomized, double-blind, placebo-controlled Phase II study, this compound demonstrated a dose-response relationship for efficacy in patients with OAB. The mean decrease in the number of micturitions per 24 hours from baseline to 12 weeks was statistically significant in the this compound 0.4 mg group, with a reduction of -2.43 ± 2.21 times per day (p = 0.033) compared to placebo (-1.77 ± 2.95 times per day). The 0.2 mg dose also showed a decrease of -1.92 ± 2.45 times per day, though this was not statistically significant. nih.gov No statistically significant differences were observed in the mean change of urgency episodes per 24 hours across the groups. nih.gov
While direct comparative trials specifically evaluating this compound's efficacy against other individual antimuscarinic agents in controlled studies are limited in the provided information, general assessments indicate that antimuscarinics, as a class, are effective. wikipedia.orgwikipedia.orgmims.comnih.gov Some analyses suggest that there are no consistent differences in efficacy between various antimuscarinics for long-term use. wikipedia.orgnih.gov
The following table presents efficacy data for this compound from a Phase II clinical trial:
Clinical Endpoint | This compound 0.4 mg (Mean Change ± SD) | Placebo (Mean Change ± SD) | p-value | Source |
Micturitions per 24h | -2.43 ± 2.21 | -1.77 ± 2.95 | 0.033 | nih.gov |
Urgency Episodes per 24h | Not statistically significant change | Not statistically significant change | - | nih.gov |
Differential Effects on Non-Target Muscarinic Receptors
The systemic adverse effects associated with antimuscarinic agents are often attributed to their lack of specificity for M3 receptors in the bladder and their indiscriminate blockade of other muscarinic receptor subtypes (M1, M2, M4, and M5) located throughout the body. wikipedia.org
M1 Receptors: M1 receptors are highly expressed in the cerebral cortex, hippocampus, and neostriatum, where they play a crucial role in cognitive functions such as memory, learning, and attention. wikipedia.orguni.lu Blockade of M1 receptors can lead to cognitive impairment. wikipedia.orgwikipedia.org For instance, oxybutynin, with its M1 selectivity and ability to cross the blood-brain barrier, may be associated with central nervous system (CNS) side effects. wikipedia.orgnih.gov In contrast, darifenacin's low relative affinity for M1 receptors is thought to contribute to the absence of observed adverse effects on cognitive function. mims.commims.comfishersci.ca
M2 Receptors: While M2 receptors are the most abundant muscarinic subtype in the detrusor muscle, M3 receptors are predominantly responsible for detrusor contraction. wikipedia.org M2 receptors are not directly involved in phosphoinositide accumulation in the detrusor. wikipedia.org Blockade of M2 receptors can result in cardiovascular effects, such as an increase in heart rate. wikipedia.orgwikipedia.orgnih.gov this compound's high selectivity for M3 over M2 receptors is predicted to contribute to a favorable cardiovascular profile. uni.lu Similarly, darifenacin's low affinity for M2 receptors is associated with reduced cardiovascular risks. mims.commims.comfishersci.ca
M3 Receptors (Non-bladder): Beyond the bladder, M3 receptors are involved in various physiological processes. Both M1 and M3 receptors contribute to salivary secretion, and their indiscriminate blockade can lead to dry mouth. wikipedia.org M3 receptors also mediate contraction of gastrointestinal smooth muscle and iris sphincter function, meaning their blockade can cause constipation and blurred vision, respectively. mims.comnih.gov The development of newer antimuscarinic medications aims for greater bladder specificity to minimize these off-target effects. nih.gov
Comparative Analysis of Tolerability and Adverse Event Profiles
The tolerability of antimuscarinic agents is a significant factor influencing patient adherence to OAB treatment. wikipedia.org Dry mouth and constipation are the most frequently reported adverse events associated with this class of drugs. wikipedia.orgmims.comnih.govwikipedia.orgnih.govnih.gov
In a Phase II study, this compound's tolerability profile was evaluated. The rate of dry mouth with this compound (64.2%) was observed to be somewhat higher than that reported for other anticholinergics (29.6%). Conversely, the rate of constipation with this compound (2.1%) was comparatively lower than that of other agents (7.7%). nih.gov The study concluded that both 0.2 mg and 0.4 mg doses of this compound were well tolerated, with no significant differences in blurred vision compared to placebo. nih.gov
While all antimuscarinics, except immediate-release oxybutynin, have generally been found to be well tolerated, there are notable differences in withdrawal rates and the range of adverse events among individual agents. mims.com For example, darifenacin has shown CNS and cardiac adverse event rates comparable to placebo, which is consistent with its low affinity for M1 and M2 receptors. mims.commims.comfishersci.ca Solifenacin has been reported to have mild to moderate side effects, with a lower incidence of dry mouth compared to some other available drugs. wikipedia.org Oxybutynin, particularly its immediate-release formulation, has been associated with a higher likelihood of CNS side effects. wikipedia.orgnih.govmims.com Tolterodine's incidence of CNS side effects has been noted as lower than oxybutynin and comparable to placebo. wikipedia.orgnih.gov
The following table provides a comparative overview of common adverse events for this compound versus other anticholinergics:
Adverse Event | This compound (Rate) | Other Anticholinergics (Reported Rate) | Source |
Dry Mouth | 64.2% | 29.6% | nih.gov |
Constipation | 2.1% | 7.7% | nih.gov |
Blurred Vision | No significant difference vs. placebo | - | nih.gov |
Comparison with Beta-3 Adrenoceptor Agonists
The treatment landscape for OAB has expanded beyond antimuscarinics to include beta-3 adrenoceptor agonists, offering an alternative pharmacological approach. wikipedia.orgwikipedia.org
Pharmacokinetic and Pharmacodynamic Interaction Studies
Pharmacokinetic Interactions
Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of a drug, leading to changes in its concentration at the site of action.
The cytochrome P450 (CYP) enzyme system is a primary mediator of drug metabolism in the liver and intestine, playing a significant role in drug-drug interactions.
Research indicates that Tarafenacin undergoes metabolic processing by specific CYP isoforms.
CYP2C9: Metabolism assays have demonstrated that specific metabolites of this compound are produced by the cytochrome P450 2C9 (CYP2C9) enzyme. This finding suggests that this compound acts as a substrate for CYP2C9 researchgate.netdntb.gov.uaresearchgate.netresearchgate.net. However, currently available literature does not explicitly characterize this compound as an inhibitor or inducer of CYP2C9 activity.
CYP3A4: Despite the widespread involvement of cytochrome P450 3A4 (CYP3A4) in the metabolism of numerous drugs, explicit detailed research findings confirming this compound's role as a substrate, inhibitor, or inducer of CYP3A4 are not readily available in the searched scientific literature. General discussions on drug metabolism and CYP3A4's broad substrate specificity exist, but direct evidence for this compound's interaction with this specific isoform is not provided researchgate.netmedscape.com.
Table 1: this compound's Interaction with Cytochrome P450 Isoforms
CYP Isoform | Interaction Type | Detailed Research Finding | Citation |
CYP2C9 | Substrate | Specific metabolites of this compound are produced by CYP2C9. | researchgate.netdntb.gov.uaresearchgate.netresearchgate.net |
CYP3A4 | Not Specified | No explicit data available in the searched literature. | N/A |
Transport proteins, such as P-glycoprotein (P-gp), are crucial efflux transporters that influence drug absorption, distribution, and elimination by actively pumping drugs out of cells.
While P-glycoprotein is mentioned in the context of this compound in some summaries clinisciences.com, and its general importance in drug disposition and drug-drug interactions is well-established researchgate.netmedsafe.govt.nztg.org.aud-nb.infonih.gov, specific detailed research findings explicitly defining this compound's activity as a substrate, inhibitor, or inducer of P-glycoprotein are not explicitly stated in the available literature.
Cytochrome P450 Enzyme System Interactions
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when one drug alters the sensitivity or responsiveness of tissues to another medication, often by acting on the same pharmacological target or physiological system. These interactions can result in additive, synergistic, or antagonistic effects.
This compound functions as a highly selective M3 muscarinic receptor antagonist ontosight.aidrugbank.com. This mechanism of action implies potential pharmacodynamic interactions with other medications that affect cholinergic pathways or have similar physiological effects. Pharmacodynamic interactions can be direct, involving similar or opposing pharmacological actions, or indirect nih.govmdpi.comslideshare.net.
Given its anticholinergic properties, it is theoretically possible for this compound to exhibit additive anticholinergic effects when co-administered with other medications possessing anticholinergic activity. Such effects could manifest as an increase in typical anticholinergic side effects researchgate.netmedsafe.govt.nz. However, specific clinical studies or detailed research findings demonstrating additive, synergistic, or antagonistic effects of this compound with other specific concomitant medications (beyond general class effects) are not detailed in the currently available search results.
As a muscarinic M3 receptor antagonist, this compound's primary pharmacological action is to block the effects mediated by acetylcholine (B1216132) at M3 muscarinic receptors ontosight.aidrugbank.com.
With other Muscarinic Antagonists: The co-administration of this compound with other muscarinic antagonists (also known as anticholinergic agents) is expected to result in additive effects . This is due to their shared mechanism of blocking muscarinic receptors, which can lead to an intensification of anticholinergic responses researchgate.netmedsafe.govt.nz.
With Muscarinic Agonists: Conversely, this compound would exert an antagonistic effect against muscarinic agonists. Muscarinic agonists, such as acetylcholine or carbachol (B1668302), activate muscarinic receptors. By blocking these receptors, this compound would counteract the physiological effects induced by muscarinic agonists, reducing their efficacy.
Table 2: this compound's Pharmacodynamic Interactions with Other Muscarinic Agents
Concomitant Agent Class | Expected Interaction Type | Mechanism | Citation |
Muscarinic Antagonists | Additive | Shared blockade of muscarinic receptors. | researchgate.netmedsafe.govt.nz |
Muscarinic Agonists | Antagonistic | This compound blocks receptors activated by agonists. |
Potential for Interactions with Cardiovascular or Central Nervous System Agents
This compound, identified as a muscarinic receptor antagonist, undergoes metabolic processes primarily mediated by cytochrome P450 (CYP) enzymes researchgate.netontosight.ai. Metabolism assays have indicated that this compound is produced by CYP2C9, suggesting its role as a substrate for this particular enzyme researchgate.netdntb.gov.ua.
The involvement of CYP2C9 in this compound's metabolism signifies a potential for pharmacokinetic drug-drug interactions. CYP enzymes, including CYP2C9, are crucial for the metabolism of a wide array of drugs, and alterations in their activity (inhibition or induction) can lead to changes in systemic drug exposure, potentially affecting efficacy or toxicity nih.govfda.goveuropa.eu. Therefore, co-administration of this compound with other drugs that are substrates, inhibitors, or inducers of CYP2C9 could theoretically alter the plasma concentrations of either this compound or the co-administered medication nih.govfda.gov. This principle extends to various drug classes, including those targeting the cardiovascular and central nervous systems, as many such agents are also metabolized by or interact with CYP enzymes nih.goviscpcardio.orgscielo.br.
However, specific detailed research findings or comprehensive data tables explicitly outlining this compound's direct pharmacokinetic or pharmacodynamic interactions with particular cardiovascular or central nervous system agents are not extensively documented within the currently available scientific literature scielo.brmedscape.comwikipedia.orgoatext.com. While the general mechanisms of drug interactions involving CYP enzymes are well-understood, comprehensive studies detailing the clinical implications of this compound's interactions with these specific drug classes were not identified in the provided context. Studies on QT interval prolongation, a significant cardiac safety concern, generally evaluate the effect of a drug on cardiac repolarization wikipedia.orgoatext.comtg.org.au. Similarly, interactions with central nervous system agents often involve additive anticholinergic effects or altered metabolism by enzymes like CYP2D6 or CYP3A4 scielo.brdrugs.comdermnetnz.org. Given the limited specific data for this compound in these areas, detailed research findings or interactive data tables on its direct interactions with cardiovascular or CNS agents cannot be generated based on the current information.
Advanced Research Methodologies and Future Directions
Advanced Preclinical Models
Advanced preclinical models are instrumental in modern drug discovery, offering more physiologically relevant insights than traditional in vitro or simpler in vivo systems. These models aim to bridge the gap between initial compound screening and human clinical trials, providing a more accurate prediction of drug behavior and efficacy.
Organ-on-a-Chip and In Silico Modeling for Drug Discovery
Organ-on-a-Chip (OoC) technology represents a significant advancement in in vitro modeling, utilizing microfluidic systems to mimic the physiological environment and functionality of human organs. These microphysiological systems integrate multiple cell types and can replicate organ-level functions, tissue-tissue interactions, and physicochemical microenvironments, offering a more realistic platform for drug evaluation, disease modeling, and personalized medicine. OoC models can provide valuable insights into drug transport, metabolism, and therapeutic effects in an organ-specific context.
In parallel, in silico modeling plays a complementary role by employing computational simulations to predict and optimize the dynamics within these microdevices. This includes modeling shear stress, mass transfer, and diffusion, which can enhance chip design and reduce the time and cost associated with experimental testing.
For Tarafenacin, the application of OoC and in silico modeling holds considerable potential. These advanced models could be utilized to:
Confirm Organ-Specific Selectivity: Investigate this compound's highly selective M3 antagonism in specific organ systems, such as bladder versus cardiac tissue, in a more human-relevant in vitro setting. This could further validate the 200-fold functional selectivity for bladder over atrial tissues observed in mouse models researchgate.net.
Study Metabolism and Interactions: Evaluate this compound's metabolic fate and potential drug-drug interactions within a multi-organ-on-a-chip system that simulates interconnected human physiological processes.
Predict Efficacy and Safety: Gain early insights into the compound's efficacy and potential off-target effects in a controlled, yet complex, environment, thereby improving the predictability of clinical outcomes.
Genetically Modified Animal Models for Receptor Function
Genetically modified animal models are indispensable tools for dissecting the precise roles of specific genes and receptors in physiological and pathological processes, as well as for evaluating the effects of pharmacological interventions. These models allow researchers to introduce specific genetic alterations, such as gene knockouts, knock-ins, or overexpression, to study the function of particular receptors in vivo.
For this compound, a selective M3 muscarinic acetylcholine (B1216132) receptor antagonist, genetically modified animal models are highly relevant for:
Elucidating M3 Receptor Function: Precisely define the contribution of M3 receptors to bladder contractility and other physiological functions by observing the effects of this compound in models where M3 receptor expression or function is specifically altered.
Validating Selectivity In Vivo: Further confirm this compound's high selectivity for M3 over M2 receptors and its functional selectivity for bladder over atrial tissues, as indicated by preclinical findings uni.luresearchgate.net. Genetically modified models could help to differentiate the roles of various muscarinic receptor subtypes in the presence of this compound.
Assessing Functional Outcomes: Investigate the in vivo impact of M3 antagonism on bladder function, urinary dynamics, and potential systemic effects in a controlled genetic background, providing a deeper understanding of this compound's therapeutic mechanism.
Biomarker Identification and Validation
Biomarkers are measurable indicators of biological processes, pharmacological responses, or disease states. Their identification and validation are critical steps in drug development, enabling more informed decision-making throughout the research pipeline and in clinical practice.
Pharmacodynamic Biomarkers for Target Engagement
Pharmacodynamic (PD) biomarkers are utilized to assess the biochemical and physiological effects of a drug, providing direct or indirect evidence of drug-target binding and the resulting biological response. These biomarkers are essential for confirming that a drug engages its intended target and elicits the desired mechanistic effect. They are particularly valuable in early-phase drug development for dose selection and optimizing treatment strategies.
For this compound, the development of robust PD biomarkers for target engagement would involve:
Confirming M3 Receptor Occupancy: Identifying a measurable biological change that directly correlates with this compound's binding to M3 receptors in target tissues, such as the bladder.
Assessing Downstream Pathway Modulation: Measuring the modulation of signaling pathways or cellular processes that occur as a direct consequence of M3 receptor antagonism. This would provide mechanistic evidence of this compound's effect following target binding.
Translational Utility: Developing PD biomarkers that can be measured in both preclinical models and human subjects, facilitating the translation of research findings from the laboratory to the clinic. While direct measurement of target occupancy in human tissues can be challenging, indirect PD biomarkers can provide crucial insights.
Predictive Biomarkers for Treatment Response
Predictive biomarkers are biological indicators measured before treatment initiation that forecast the likelihood of a patient responding to a specific therapy. Their utility lies in enabling patient stratification, allowing for a more personalized medicine approach where therapies can be tailored to individuals who are most likely to benefit. This minimizes exposure to ineffective treatments and optimizes therapeutic outcomes.
For this compound, the identification and validation of predictive biomarkers for treatment response would be highly advantageous for:
Patient Selection: Identifying subgroups of patients with overactive bladder who are most likely to respond favorably to this compound, thereby enhancing treatment efficacy and patient satisfaction.
Optimizing Clinical Trials: Informing the design of future clinical trials by allowing for the inclusion of patient populations with a higher probability of response, leading to more efficient and informative studies.
Personalized Therapy: Advancing the concept of personalized medicine in overactive bladder management by guiding clinicians in selecting the most appropriate anticholinergic therapy based on a patient's individual biomarker profile.
Real-World Evidence and Post-Marketing Surveillance Research
Real-world evidence (RWE) is clinical evidence derived from the analysis of real-world data (RWD), which are routinely collected outside the highly controlled environment of traditional randomized clinical trials. Sources of RWD include electronic health records (EHRs), medical claims data, patient registries, and data from digital health technologies.
Post-marketing surveillance is an active and ongoing process that utilizes RWE to monitor the safety and effectiveness of medical products once they are approved and marketed. This continuous collection and analysis of data provide crucial insights into how a drug performs in diverse patient populations under routine clinical care, complementing the data gathered during preclinical and clinical development.
For this compound, real-world evidence and post-marketing surveillance research would be vital for:
Understanding Real-World Usage: Gaining insights into actual prescribing patterns, patient adherence, and the drug's impact on quality of life in routine clinical practice.
Informing Clinical Guidelines: Generating data that can inform and update clinical guidelines for the management of overactive bladder, ensuring that therapeutic recommendations are based on a comprehensive understanding of the drug's performance in real-world settings.
Identifying New Insights: Potentially revealing new patient subgroups that benefit from this compound or identifying factors that influence treatment response outside of controlled study conditions.
Observational Studies on Long-term Outcomes
As of current literature, extensive long-term observational studies or post-marketing surveillance data specifically on this compound are not widely reported, likely due to its developmental stage. However, initial insights into its outcomes are available from controlled clinical trials. A multicenter, randomized, double-blind, placebo-controlled Phase IIb study evaluated this compound's efficacy over a 12-week period in patients with OAB. This study, involving 235 randomized patients out of 334 screened, focused on the mean changes in the number of micturitions per 24 hours. The results indicated a statistically significant decrease in micturition frequency in the this compound 0.4 mg group compared to placebo over 12 weeks. nih.govelsevierpure.com
The mean decrease in micturitions per 24 hours from baseline to 12 weeks was:
Group | Mean Decrease in Micturitions (times/day) ± SD | p-value (vs. placebo) |
This compound 0.4 mg | -2.43 ± 2.21 | 0.033 |
This compound 0.2 mg | -1.92 ± 2.45 | 0.393 |
Placebo | -1.77 ± 2.95 | - |
Table 1: Change in Mean Daily Micturitions from Baseline to 12 Weeks in a Phase IIb Study nih.gov
This 12-week data provides the most comprehensive "outcome" information currently available for this compound from clinical research.
Analysis of Drug Utilization Patterns
Detailed analyses of drug utilization patterns for this compound in real-world clinical settings are not extensively documented in published literature. This is primarily because this compound has been in various phases of clinical development, predominantly Phase II, and has not yet achieved widespread market approval or broad commercial utilization in many regions. Phase IIb clinical trials for this compound were conducted across multiple countries, including South Korea, USA, Australia, Czech Republic, Germany, Hungary, Netherlands, New Zealand, Russia, and Spain. firstwordpharma.comspringer.com The absence of widespread market presence limits the availability of large-scale drug utilization data typically derived from post-marketing surveillance or prescription databases.
Future Research Avenues
Future research endeavors concerning this compound are poised to expand upon its established pharmacological profile and address areas that could further optimize its therapeutic utility.
Exploration of Additional Therapeutic Indications Beyond OAB
While this compound has been primarily investigated for its efficacy in treating overactive bladder (OAB), its mechanism as a potent and selective M3 muscarinic receptor antagonist suggests potential for exploration in other conditions where muscarinic receptor activity plays a significant role. One area explicitly mentioned for study beyond OAB is bronchial disorders . molnova.com Given that M3 receptors are involved in airway smooth muscle contraction, selective M3 antagonism could be relevant for conditions such as asthma or chronic obstructive pulmonary disease (COPD). Further preclinical and clinical studies would be necessary to establish the safety and efficacy of this compound for these additional indications.
Development of Modified-Release Formulations
The development of modified-release formulations is a common strategy in pharmacotherapy to improve patient adherence, reduce dosing frequency, and potentially mitigate peak-dose related adverse effects. While the current literature on this compound primarily details its immediate-release characteristics in clinical trials, the potential for modified-release formulations remains a future research avenue. Such formulations could leverage this compound's high selectivity and potency to provide sustained therapeutic effects, potentially leading to once-daily dosing or improved patient convenience. dntb.gov.ua However, specific research or development programs for modified-release this compound are not widely reported in the public domain.
Personalized Medicine Approaches for this compound
Personalized medicine, which aims to tailor medical treatment to the individual characteristics of each patient, holds significant promise for optimizing this compound therapy. Research in this area could focus on identifying biomarkers or genetic factors that predict patient response or susceptibility to specific outcomes. This compound's metabolism involves cytochrome P450 (CYP) enzymes, specifically CYP2C9. researchgate.netnih.govresearchgate.net Genetic polymorphisms in CYP2C9, such as CYP2C92 and CYP2C93 alleles, are known to influence drug pharmacokinetics and can lead to impaired enzyme function. researchgate.net Therefore, pharmacogenomic studies investigating the impact of CYP2C9 genotypes on this compound's metabolism and clinical response could inform personalized dosing strategies or patient selection. Additionally, the identification of urinary biomarkers, such as monocyte chemoattractant protein-1 (MCP-1), nerve growth factor (NGF), or brain-derived neurotrophic factor (BDNF), which are implicated in OAB pathophysiology and treatment response, could aid in stratifying patients who are most likely to benefit from this compound. researchgate.netdntb.gov.uaeinj.orgnih.govsciopen.com
Further Elucidation of Selective Bladder Activity
This compound is characterized by its remarkable selectivity for the M3 muscarinic receptor over the M2 receptor (approximately 203-fold selectivity) and a high urinary-to-cardiac affinity ratio (199-fold). apexbt.commedchemexpress.com This selectivity is crucial for its potential to reduce systemic anticholinergic side effects often associated with less selective antimuscarinics. Future research could delve deeper into the precise molecular mechanisms underlying this functional selectivity. This might involve advanced structural biology techniques to map the exact binding interactions of this compound with M3 receptors in bladder tissue versus other M3-expressing tissues, or comparative studies of its tissue distribution and cellular uptake mechanisms. Understanding the subtle differences that contribute to its bladder specificity could pave the way for designing even more targeted antimuscarinic agents with enhanced therapeutic windows and minimal off-target effects. Research could also explore the downstream signaling pathways activated or inhibited by this compound in bladder smooth muscle cells to fully characterize its impact on detrusor function at a molecular level.
Q & A
Q. How can biomarker discovery enhance this compound’s personalized therapeutic applications?
- Methodological Answer : Use multi-omics approaches (proteomics, metabolomics) in patient biospecimens to identify biomarkers correlating with efficacy/adverse events. Validate candidates via ELISA or mass spectrometry in independent cohorts. Apply machine learning (e.g., LASSO regression) to prioritize biomarkers and integrate them into predictive models .
Data Presentation & Reporting Standards
- Tables/Figures : Follow CONSORT guidelines for clinical trials and STROBE for observational studies. Present dose-response curves with 95% CI error bars. Use Roman numerals for tables (e.g., Table I) and ensure self-explanatory legends .
- Statistical Reporting : Avoid "significant" without p-values; specify tests used (e.g., two-tailed t-test, α=0.05). Report exact p-values (e.g., p=0.032) instead of thresholds (p<0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.